Home > Products > Screening Compounds P101001 > 4-(1H-1,2,4-triazol-1-yl)quinazoline
4-(1H-1,2,4-triazol-1-yl)quinazoline -

4-(1H-1,2,4-triazol-1-yl)quinazoline

Catalog Number: EVT-1293343
CAS Number:
Molecular Formula: C10H7N5
Molecular Weight: 197.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1H-1,2,4-triazol-1-yl)quinazoline is a compound characterized by the presence of a quinazoline ring fused with a 1,2,4-triazole moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects.

Source

The synthesis and study of 4-(1H-1,2,4-triazol-1-yl)quinazoline and its derivatives have been reported in various scientific articles. Recent studies detail the synthesis methods and biological evaluations of these compounds, highlighting their potential applications in drug development .

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. Specifically, it is classified as a quinazoline derivative with a triazole substituent, which is significant for its biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(1H-1,2,4-triazol-1-yl)quinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step often includes the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline structure.
  2. Introduction of the Triazole Moiety: The triazole group is usually introduced via a 1,3-dipolar cycloaddition reaction. This method often employs azides and terminal alkynes under copper(I) catalysis (click chemistry), which facilitates the formation of the triazole ring .

Technical Details

The synthetic routes can vary significantly based on desired substituents and functional groups. For instance, some methods utilize acylation followed by cyclization reactions under acidic or basic conditions to achieve specific derivatives .

Molecular Structure Analysis

Structure

The molecular structure of 4-(1H-1,2,4-triazol-1-yl)quinazoline can be represented as follows:

C9H7N5\text{C}_9\text{H}_7\text{N}_5

This indicates a molecular weight of approximately 189.19 g/mol. The compound features a quinazoline ring (a bicyclic structure composed of benzene and pyrimidine) with a triazole substituent at one of its positions.

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within this compound. Techniques such as single-crystal X-ray diffraction have been employed to confirm structural hypotheses and elucidate conformational details .

Chemical Reactions Analysis

Reactions

4-(1H-1,2,4-triazol-1-yl)quinazoline participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: It can undergo condensation with different electrophiles to form more complex derivatives.
  3. Cycloaddition Reactions: As noted earlier, it can also participate in cycloaddition reactions to form diverse triazole-containing compounds .

Technical Details

The reaction conditions (solvent type, temperature, and catalysts) are critical for optimizing yields and selectivity during synthesis. For example, using copper sulfate pentahydrate with sodium ascorbate can effectively generate copper(I) species necessary for catalyzing click reactions .

Mechanism of Action

Process

The mechanism of action for 4-(1H-1,2,4-triazol-1-yl)quinazoline derivatives often involves interaction with biological targets such as enzymes or receptors:

  • Anticancer Activity: These compounds may induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways.
  • Antimicrobial Activity: They can inhibit bacterial growth by disrupting essential metabolic processes or damaging bacterial cell walls .

Data

In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .

Physical and Chemical Properties Analysis

Physical Properties

4-(1H-1,2,4-triazol-1-yl)quinazoline typically appears as a crystalline solid with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its reactivity profile allows it to participate in various chemical transformations essential for drug development.

Relevant data include:

  • Melting Point: Approximately 150–160 °C
  • Solubility: Soluble in DMSO and ethanol; limited solubility in water.
Applications

Scientific Uses

The primary applications of 4-(1H-1,2,4-triazol-1-yl)quinazoline derivatives are found within medicinal chemistry:

  • Anticancer Agents: Several studies have indicated their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis.
  • Antimicrobial Agents: These compounds have shown promising results against various bacterial strains and fungi, making them candidates for developing new antimicrobial therapies .
Introduction to 4-(1H-1,2,4-Triazol-1-yl)quinazoline

Heterocyclic Chemistry: Significance of Quinazoline and Triazole Moieties

Quinazoline (benzopyrimidine) is a bicyclic heteroaromatic system consisting of fused benzene and pyrimidine rings, with 4-quinazolinone serving as a fundamental pharmacophoric unit. This core structure exhibits remarkable structural versatility, allowing substitutions at multiple positions (N1, N3, C2, C4, C6, C7) that profoundly influence its electronic distribution, lipophilicity, and biological interactions. Naturally occurring quinazolines and their synthetic analogues demonstrate an extensive spectrum of pharmacological properties, underpinning their therapeutic value. The 4-quinazolinone scaffold specifically serves as a privileged structure in drug design, evidenced by its presence in FDA-approved pharmaceuticals and clinical candidates targeting diverse pathologies [5].

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms in a 1,2,4-arrangement. This system contributes significantly to molecular properties crucial for drug efficacy and disposition. Its dipolar character facilitates hydrogen bonding interactions with biological targets, while its metabolic resistance (compared to more labile functionalities) enhances pharmacokinetic stability. The 1,2,4-triazole exists in two tautomeric forms (1H and 4H), influencing its binding characteristics. Substitution patterns, particularly at N1 or N4, allow fine-tuning of electronic properties and steric bulk, making this heterocycle exceptionally adaptable for optimizing ligand-receptor interactions within hybrid molecules [4].

Table 1: Clinically Relevant Drugs Featuring Quinazoline and Triazole Moieties

Drug NameCore StructurePrimary Therapeutic UseKey Structural Features
ErlotinibQuinazolineNon-small cell lung cancer (EGFR TKI)4-Anilinoquinazoline core [3]
GefitinibQuinazolineNon-small cell lung cancer (EGFR TKI)Similar 4-anilinoquinazoline motif [3]
Fluconazole1,2,4-TriazoleAntifungalBis-triazole linkage
Ribavirin analoguesTriazole nucleosidesAntiviral researchGlycosylated triazoles [4]

Pharmacological Relevance of Hybrid Heterocyclic Systems

The integration of quinazoline with other bioactive heterocycles, particularly triazoles, has emerged as a powerful strategy to overcome limitations of single-scaffold drugs, such as microbial resistance or reduced anticancer efficacy. Quinazoline derivatives inherently possess a broad spectrum of biological activities, including well-documented antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antihypertensive effects. Recent research highlights their potential as dual-targeting agents, exemplified by quinazoline-based compounds inhibiting both EGFR and VEGFR-2 kinases—critical drivers in tumor proliferation and angiogenesis [3].

Similarly, 1,2,4-triazole-containing compounds exhibit pronounced antimicrobial, antiviral, and anticancer properties. Their mechanism often involves enzyme inhibition via coordination with metal ions or interaction with catalytic sites. Hybrid systems merging quinazoline and triazole leverage these intrinsic activities while potentially conferring novel polypharmacology. For instance, novel quinazolinone-1,2,3-triazole-glycoside hybrids have demonstrated exceptional cytotoxicity against human cancer cell lines (HCT-116, MCF-7, HepG-2), with IC50 values rivaling or surpassing standard chemotherapeutics like doxorubicin. Compound 13 (featuring a quinazolinone-triazole-glycoside structure) exhibited an IC50 of 2.90 µM against HCT-116 cells, significantly more potent than many conventional agents [3]. This synergy underscores the therapeutic advantage of hybrid architectures.

Table 2: Biological Activities of Representative Quinazoline-Triazole Hybrid Systems

Hybrid StructureReported Biological ActivityPotency (IC50/ MIC)Reference Model
Quinazoline-2,4(1H,3H)-dione derivatives (e.g., 13, 15)Antibacterial (Gram-positive & Gram-negative)Moderate to potent activity vs. standards [2]S. aureus, E. coli
1,2,3-Triazolyl-quinazolinone glycosides (e.g., 10-13)Cytotoxic (MCF-7, HCT-116)5.70–8.10 µM (MCF-7); 2.90–6.40 µM (HCT-116) [3]Human cancer cell lines
1,2,3-Triazol-4-yl-quinazoline nucleosidesAntiviral (HCV)Limited activity in initial screens [4]HCV replicon assay
1,3-Bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione (13)Fluoroquinolone-like gyrase/topoisomerase IV inhibition [2]Comparable to standardsBacterial DNA gyrase & Topo IV enzymes

Rationale for Structural Hybridization: Synergistic Effects of Quinazoline-Triazole Conjugates

The molecular hybridization of quinazoline and 1,2,4-triazole is predicated on exploiting complementary pharmacological and physicochemical attributes. The quinazoline core provides a planar, DNA/base-mimicking structure adept at intercalation or enzymatic active-site binding, as seen in topoisomerase inhibitors and kinase antagonists. Concurrently, the 1,2,4-triazole moiety introduces enhanced hydrogen-bonding capacity, improved metabolic stability, and the potential for metal coordination—features often lacking in quinazoline alone. This combination aims for synergistic bioactivity and overcoming resistance mechanisms, particularly relevant in antimicrobial and oncology domains where target mutations frequently compromise monotherapy [2] [3].

Synthetic accessibility further underpins the rationale. The advent of click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enables efficient, regioselective construction of the triazole ring directly appended to the quinazoline scaffold. This method facilitates the creation of diverse libraries for structure-activity relationship (SAR) studies. For example, propargylated quinazolines serve as key intermediates, reacting readily with glycosyl azides or other functionalized azides under microwave irradiation to afford 1,4-disubstituted triazole conjugates in high yields (often >85%) [4]. The triazole linker itself is not merely passive; it can participate directly in target binding through hydrogen bond acceptance via its ring nitrogen atoms or hydrophobic interactions with its substituents. Molecular docking studies of related hybrids (e.g., compound 13) confirm critical triazole-mediated interactions within EGFR and VEGFR-2 kinase domains, validating its role beyond a simple spacer [3]. This modular synthesis, combined with the triazole's favorable drug-like properties (moderate log P, stability), makes 4-(1H-1,2,4-Triazol-1-yl)quinazoline a versatile precursor for generating optimized leads against resistant infections and proliferative disorders.

Table 3: Molecular Interactions Enabled by Quinazoline-Triazole Hybridization

Structural ElementPhysicochemical ContributionBiological Interaction PotentialImpact on Drug Profile
Quinazoline CorePlanar aromatic system; H-bond acceptor/donor sitesIntercalation (DNA/enzymes); Kinase active-site bindingTarget specificity (e.g., EGFR, Topoisomerase)
1,2,4-Triazole RingDipolar character; Metabolic resistance; H-bond acceptorMetal coordination; Hydrogen bonding; Van der WaalsEnhanced potency & pharmacokinetic stability
Triazole-Quinazoline Linkage (Conjugation)Adjustable linker length/rigidity; Electronic effectsConformational constraint for optimal target fittingModulation of selectivity and bioavailability
Variable Substituents (R1, R2)Tuning lipophilicity (log P), solubility, pKaSpecific interactions (e.g., hydrophobic pockets, ionic bonds)Mitigation of resistance; Improved safety index

Compounds Mentioned in Text:4-(1H-1,2,4-Triazol-1-yl)quinazoline, 4-Quinazolinone, Erlotinib (I), Gefitinib, WHI-P180 (II), Compound III, Compound IV, Nucleoside Analogues V-VII, Propargylated Quinazolines (4a-c, 5a), 1,2,3-Triazolyl-glycosides (6-13), 1,3-Bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione (13), Quinazoline-1,2,3-triazole-glycoside (13).

Properties

Product Name

4-(1H-1,2,4-triazol-1-yl)quinazoline

IUPAC Name

4-(1,2,4-triazol-1-yl)quinazoline

Molecular Formula

C10H7N5

Molecular Weight

197.2 g/mol

InChI

InChI=1S/C10H7N5/c1-2-4-9-8(3-1)10(13-6-12-9)15-7-11-5-14-15/h1-7H

InChI Key

WKMFZAWGMRRDCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.